3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18-5-3-4-6-20(18)16-29-17-27-24-22(25(29)32)15-28-30(24)14-13-26-23(31)12-9-19-7-10-21(33-2)11-8-19/h3-8,10-11,15,17H,9,12-14,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOOLCYVPHHNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives and incorporating various functional groups to enhance biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H28N4O3 |
| Molecular Weight | 396.49 g/mol |
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Methoxyphenyl, methylbenzyl |
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazolo compounds. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant activity against various cancer cell lines such as MCF7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is primarily through the inhibition of cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis.
Case Study:
A study published in Molecules demonstrated that compounds similar to the target molecule exhibited IC50 values in the low micromolar range against MCF7 cells. The most potent derivatives induced early apoptosis and significantly inhibited cell proliferation ( ).
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it was found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism, which is crucial for managing postprandial blood glucose levels. This suggests potential applications in diabetes management ( ).
The biological activity of 3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide can be attributed to several mechanisms:
- Cell Cycle Arrest: By inhibiting CDK2 and CDK9, the compound prevents the transition from G1 to S phase in the cell cycle.
- Induction of Apoptosis: The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
Safety and Efficacy
Preliminary toxicity studies indicate that derivatives exhibit good safety profiles on normal cell lines such as WI-38, suggesting a favorable therapeutic window. However, further studies are necessary to fully assess the safety and efficacy in vivo.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1. Structural and Functional Comparison
Research Findings
Synthetic Routes : The target compound’s synthesis () involves N-arylsubstituted α-chloroacetamides, contrasting with EDC/HOBt-mediated couplings in and . This difference may influence scalability and purity .
Substituent Effects : Fluorine atoms () enhance target affinity but reduce solubility, whereas methoxy groups (target compound) offer a balance between lipophilicity and solubility .
Side Chain Flexibility : The propanamide linker in the target compound may enable better conformational adaptation in binding pockets compared to rigid acrylamides () .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates, while ethanol improves selectivity for specific intermediates .
- Catalysts : Bases (e.g., K₂CO₃) and coupling agents (e.g., EDCI) improve yields in amide bond formation .
Basic: Which analytical techniques confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazolo[3,4-d]pyrimidine carbons at δ 150–160 ppm) .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ expected at m/z 505.2) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) with fluorogenic substrates to determine Ki values .
- Antimicrobial : Broth microdilution against S. aureus or E. coli to assess MIC (minimum inhibitory concentration) .
Advanced: How can structure-activity relationships (SAR) enhance pharmacological profiles?
Answer:
Key structural modifications and effects :
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl | ↑ Lipophilicity, enhances membrane permeability | |
| 2-Methylbenzyl | ↑ Binding affinity to kinase ATP pockets | |
| Pyrazolo[3,4-d]pyrimidine core | Essential for π-π stacking with target enzymes |
Q. Methodology :
- Synthesize analogs with variations (e.g., replacing methoxy with chloro or nitro groups) and compare IC₅₀ values .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Advanced: How to resolve contradictions in reported biological efficacy?
Answer:
Discrepancies may arise from:
- Assay conditions : Variations in cell culture media (e.g., serum concentration) or incubation time .
- Compound stability : Degradation in DMSO stock solutions; validate via fresh HPLC analysis before assays .
- Target selectivity : Off-target effects in kinase panels; use siRNA knockdowns to confirm specificity .
Q. Recommendations :
- Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Employ orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
Advanced: What computational methods predict target interaction mechanisms?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability of binding poses over 100 ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., charge transfer in kinase active sites) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors) using Schrödinger Phase .
Case study : Docking studies reveal the 4-methoxyphenyl group forms hydrophobic contacts with EGFR’s L858R mutation, explaining enhanced potency .
Advanced: How to address solubility challenges in pharmacokinetic studies?
Answer:
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility enhancement .
- In silico prediction : Tools like ALOGPS 2.1 estimate logP values to guide structural modifications .
Advanced: What strategies mitigate metabolic instability?
Answer:
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation .
- Structural shielding : Replace labile groups (e.g., ester to amide) or introduce fluorination to block CYP450-mediated oxidation .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Western blotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors) .
- Fluorescence polarization : Track competitive displacement of labeled probes in live cells .
Advanced: What are best practices for scaling up synthesis?
Answer:
- Continuous flow reactors : Improve reproducibility and reduce reaction times for cyclization steps .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
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